molecular formula C18H26N2O5 B14500481 N-[(Benzyloxy)carbonyl]-L-valyl-D-valine CAS No. 63986-09-4

N-[(Benzyloxy)carbonyl]-L-valyl-D-valine

Cat. No.: B14500481
CAS No.: 63986-09-4
M. Wt: 350.4 g/mol
InChI Key: BAIDNIBSOZLYQU-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]-L-valyl-D-valine is a protected dipeptide building block essential in solid-phase and solution-phase peptide synthesis (SPPS). The N-terminal benzyloxycarbonyl (Cbz or Z) group serves as a protective moiety for the amine, preventing unwanted side reactions during the stepwise construction of complex peptide sequences . This specific compound features a chiral sequence of L-valine coupled to D-valine, making it a critical intermediate for synthesizing non-ribosomal peptides and other bioactive molecules that incorporate D-amino acids to enhance stability and modulate biological activity . Compounds with D-valine motifs are of significant research interest. For instance, D-valine is a key component in the core structure of Actinomycin D, a well-known cytostatic antibiotic, and is also found in the linear tripeptide precursor (ACV) used in the biosynthesis of penicillins and cephalosporins . Furthermore, similar Cbz-protected valine peptides are utilized in developing potent enzyme inhibitors, such as caspase inhibitors used in biochemical research . This dipeptide is intended for use by qualified researchers in pharmaceutical development and biochemical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63986-09-4

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

(2R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid

InChI

InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15+/m0/s1

InChI Key

BAIDNIBSOZLYQU-LSDHHAIUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Cbz Protection of L-Valine

L-valine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in alkaline conditions. A patented method (CN1323068C) optimizes this step by maintaining temperatures at 15–25°C instead of 0–5°C, reducing energy costs while achieving 138% yield (relative to L-valine input). The reaction proceeds as:
$$
\text{L-Valine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH, 15–25°C}} \text{Cbz-L-Valine} + \text{HCl}
$$
Ethyl acetate extraction replaces toxic solvents, enhancing safety and scalability.

D-Valine Activation

D-valine’s carboxyl group is activated for coupling, typically via mixed carbonic anhydrides or carbodiimide-mediated mechanisms. TCI America’s specifications highlight >98.0% optical purity for commercial Cbz-D-valine, underscoring the importance of chiral fidelity in starting materials.

Carbodiimide-Mediated Coupling

The core synthesis involves coupling Cbz-L-valine and D-valine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). A representative protocol from EP0665229B1 involves:

  • Dissolving Cbz-L-valine (1.51 g) and D-valine in dimethylformamide (DMF).
  • Adding DCC (1.38 g) and DMAP (0.12 g) at 0°C.
  • Stirring at 0°C for 3 hours, then room temperature for 13 hours.
  • Filtering dicyclohexylurea (DCU) byproducts and concentrating the filtrate.

Yields exceed 81.1% after ethyl acetate extraction and potassium hydrogensulfate washes.

Reaction Optimization

Parameter Optimal Condition Impact on Yield/Purity
Temperature 0°C → RT Minimizes racemization
Coupling Agent DCC/DMAP 99.7% yield in 17 hours
Solvent DMF/Ethyl Acetate Balances solubility and cost
Stoichiometry 1:1.1 (AA:DCC) Ensures complete activation

Stepwise Synthetic Procedure

Preparation of Cbz-L-Valine

  • Reaction Setup : Dissolve L-valine (22.0 g) in 2M NaOH (95 mL).
  • Cbz Protection : Add Cbz-Cl (30 mL, 6.7M) dropwise at 15–25°C, maintaining pH 9 with NaOH.
  • Workup : Extract with ethyl acetate (3×100 mL), dry over MgSO₄, and concentrate.

Peptide Bond Formation

  • Activation : Combine Cbz-L-valine (1.51 g), D-valine (1.38 g), DCC (1.38 g), and DMAP (0.12 g) in DMF.
  • Coupling : Stir at 0°C (3 hours) and room temperature (13 hours).
  • Purification : Filter DCU, wash with 5% KHSO₄ and saturated NaCl, dry, and concentrate.

Analytical Validation

  • HPLC Purity : ≥95.0% area% (TCI America standards).
  • Optical Rotation : [α]²⁰/D = +3.0 to +6.0° (c=2, AcOH).
  • Melting Point : 58–63°C, consistent with crystalline product.

Industrial Applications and Modifications

Cbz-L-Val-D-Val serves as a chiral building block in antiviral nucleoside analogs (e.g., valacyclovir derivatives). Its D-configuration enhances metabolic stability in protease substrates, enabling prolonged enzymatic studies.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-valyl-D-valine can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection or other nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-valyl-D-valine has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of synthetic peptides and as a precursor for more complex molecules in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-D-valine involves its interaction with enzymes and other proteins. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites. The compound can act as a substrate for proteases, which cleave the peptide bond, releasing the individual amino acids. This process is essential for studying enzyme kinetics and protein degradation pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-[(Benzyloxy)carbonyl]-L-valyl-D-valine with structurally related compounds (Table 1). Data are inferred from evidence on analogous Cbz-protected peptides and amino acids.

Table 1: Key Properties of Cbz-Protected Valine Derivatives and Related Peptides

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Features/Applications References
N-[(Benzyloxy)carbonyl]-L-valine (Z-L-Val-OH) C₁₃H₁₇NO₄ 263.28 L-configuration Monomeric building block for peptides
N-[(Benzyloxy)carbonyl]-D-valine (Z-D-Val-OH) C₁₃H₁₇NO₄ 263.28 D-configuration Used to introduce D-residues in peptides
N-[(Benzyloxy)carbonyl]glycylglycyl-L-valine C₁₇H₂₃N₃O₆ 365.38 All L-residues Tripeptide with glycine spacers
N-Cbz-L-valyl-D-valine (hypothetical) ~C₁₇H₂₄N₂O₅ ~352.39 L- and D-valine Potential protease-resistant dipeptide
GC376 (from ) C₂₁H₃₁N₃O₈S 485.55 Complex sulfonic acid Broad-spectrum protease inhibitor

Key Differences and Implications

a) Stereochemistry and Bioactivity
  • L-Valine vs. D-Valine: Cbz-L-valine (Z-L-Val-OH) is a standard monomer in peptide synthesis, while Cbz-D-valine (Z-D-Val-OH) is less common but used to engineer protease-resistant peptides . The combination of L- and D-valine in the target dipeptide may enhance metabolic stability, a strategy seen in drugs like vancomycin .
  • Comparison with Tripeptide (Z-Gly-Gly-Val-OH) : The tripeptide N-[(Benzyloxy)carbonyl]glycylglycyl-L-valine (C₁₇H₂₃N₃O₆) includes two glycine spacers, increasing flexibility and solubility compared to the valine-only dipeptide. Glycine’s small side chain reduces steric hindrance, favoring interactions in enzyme-binding pockets .
b) Molecular Weight and Solubility
  • The hypothetical dipeptide (C₁₇H₂₄N₂O₅, ~352 g/mol) is lighter than the tripeptide (365 g/mol) but heavier than monomeric Cbz-valine (263 g/mol). Higher molecular weight in peptides often correlates with reduced membrane permeability but improved target specificity .
  • The Cbz group enhances hydrophobicity, which may necessitate formulation aids (e.g., PEGylation) for aqueous solubility, as seen in derivatives like biotin-PEG(4)- in .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[(Benzyloxy)carbonyl]-L-valyl-D-valine, and how can coupling efficiency be optimized?

  • Answer : The compound is synthesized via a two-step process: (1) Protection of L-valine’s α-amine using benzyloxycarbonyl (Cbz) chloride under alkaline conditions (pH 8–10) to form N-[(Benzyloxy)carbonyl]-L-valine, followed by (2) coupling with D-valine via carbodiimide-mediated activation (e.g., EDC/HOBt). To optimize coupling efficiency:

  • Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
  • Monitor reaction progress by TLC (Rf ~0.3 in EtOAc/hexane 1:1) or HPLC.
  • Ensure equimolar ratios of activated carboxylate and amine components to avoid dimerization .

Q. How should enantiomeric purity be validated for this dipeptide?

  • Answer : Enantiomeric purity is critical due to the L-D configuration. Methods include:

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IC) with a hexane/isopropanol mobile phase.
  • Optical Rotation : Compare observed [α]D values with literature data (e.g., L-valine: +28.3°, D-valine: -28.3° in water).
  • NMR Spectroscopy : Analyze diastereotopic proton splitting in CDCl3 or DMSO-d6 .

Q. What are the stability considerations for storing this compound?

  • Answer : The compound is sensitive to light, moisture, and acidic/basic conditions. Store at 0–6°C in airtight, amber vials under inert gas (e.g., argon). Purity degradation (>5%) occurs after 6 months; verify via LC-MS before reuse .

Advanced Research Questions

Q. How does the stereochemistry (L-D configuration) influence the compound’s biological activity or peptide chain assembly?

  • Answer : The L-D configuration introduces conformational constraints, affecting:

  • Membrane Permeability : Enhanced resistance to proteolysis compared to L-L dipeptides.
  • β-Turn Formation : Stabilizes secondary structures in synthetic peptides, as shown in CD spectroscopy studies.
  • Receptor Binding : Alters affinity in enzyme-substrate models (e.g., ACE inhibition assays) .

Q. What analytical techniques resolve contradictions in reported melting points or solubility data?

  • Answer : Discrepancies arise from impurities or polymorphic forms. Use:

  • DSC (Differential Scanning Calorimetry) : Determine exact melting point ranges (e.g., 119–123°C for analogous Cbz-protected valine derivatives).
  • PXRD (Powder X-ray Diffraction) : Identify crystalline vs. amorphous forms.
  • Solubility Tests : Conduct in buffered solutions (pH 2–12) to map pH-dependent solubility .

Q. How can hydrogenolysis of the benzyloxycarbonyl group be optimized without peptide bond cleavage?

  • Answer : Use 10% Pd/C under H2 gas (1 atm) in ethanol/THF (4:1) at 25°C. Critical parameters:

  • Monitor reaction by FT-IR (disappearance of Cbz C=O stretch at ~1700 cm⁻¹).
  • Limit reaction time to 2–4 hours to prevent racemization.
  • Post-reaction, filter catalyst and lyophilize to isolate the free dipeptide .

Q. What computational methods predict the compound’s interaction with enzymatic targets (e.g., proteases)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using:

  • PDB Structures : e.g., Thermolysin (1LNF) or Trypsin (1S0Q).
  • Force Fields : AMBER or CHARMM36 for peptide-ligand interactions.
  • Validate with SPR (Surface Plasmon Resonance) binding assays .

Methodological Tables

Parameter Optimal Conditions References
Synthesis Yield 65–75% (after RP-HPLC purification)
Chiral Purity >99% ee (by Chiral HPLC)
Stability (Storage) 6 months at 0–6°C (purity >95%)
Hydrogenolysis Efficiency 85–90% deprotection (2 hours, 25°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.